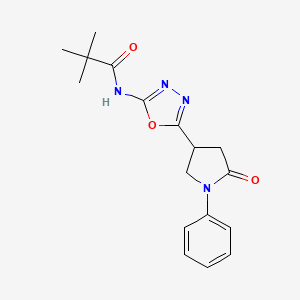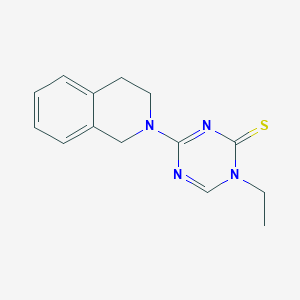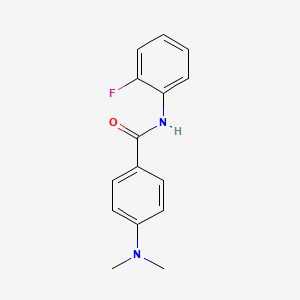![molecular formula C25H18N4O2S2 B11032299 (2-ethoxy-7,7-dimethyl-5-oxo-9-phenyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinolin-4(5H)-ylidene)propanedinitrile](/img/structure/B11032299.png)
(2-ethoxy-7,7-dimethyl-5-oxo-9-phenyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinolin-4(5H)-ylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-ETHOXY-7,7-DIMETHYL-5-OXO-9-PHENYL-10-THIOXO-9,10-DIHYDRO-7H-ISOTHIAZOLO[5,4-C]PYRROLO[3,2,1-IJ]QUINOLIN-4(5H)-YLIDEN]MALONONITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as ethoxy, dimethyl, oxo, phenyl, thioxo, and malononitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-ETHOXY-7,7-DIMETHYL-5-OXO-9-PHENYL-10-THIOXO-9,10-DIHYDRO-7H-ISOTHIAZOLO[5,4-C]PYRROLO[3,2,1-IJ]QUINOLIN-4(5H)-YLIDEN]MALONONITRILE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the Isothiazolo[5,4-C]pyrrolo[3,2,1-IJ]quinoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the core structure.
Introduction of Functional Groups: The ethoxy, dimethyl, oxo, phenyl, and thioxo groups are introduced through various substitution and addition reactions.
Formation of the Yliden Malononitrile Moiety: This step involves the reaction of the core structure with malononitrile under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-ETHOXY-7,7-DIMETHYL-5-OXO-9-PHENYL-10-THIOXO-9,10-DIHYDRO-7H-ISOTHIAZOLO[5,4-C]PYRROLO[3,2,1-IJ]QUINOLIN-4(5H)-YLIDEN]MALONONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo and oxo groups.
Reduction: Reduction reactions can occur at the oxo and thioxo groups, leading to the formation of alcohols or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-[2-ETHOXY-7,7-DIMETHYL-5-OXO-9-PHENYL-10-THIOXO-9,10-DIHYDRO-7H-ISOTHIAZOLO[5,4-C]PYRROLO[3,2,1-IJ]QUINOLIN-4(5H)-YLIDEN]MALONONITRILE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studies in biochemistry and molecular biology. It may interact with specific enzymes or receptors, leading to various biological effects.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents. Its structure suggests potential activity against certain diseases or conditions.
Industry: The compound’s unique properties may find applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[2-ETHOXY-7,7-DIMETHYL-5-OXO-9-PHENYL-10-THIOXO-9,10-DIHYDRO-7H-ISOTHIAZOLO[5,4-C]PYRROLO[3,2,1-IJ]QUINOLIN-4(5H)-YLIDEN]MALONONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
2-[2-ETHOXY-7,7-DIMETHYL-5-OXO-9-PHENYL-10-THIOXO-9,10-DIHYDRO-7H-ISOTHIAZOLO[5,4-C]PYRROLO[3,2,1-IJ]QUINOLIN-4(5H)-YLIDEN]MALONONITRILE can be compared with other similar compounds, such as:
2-[2-ETHOXY-7,7-DIMETHYL-5-OXO-9-PHENYL-10-THIOXO-9,10-DIHYDRO-7H-ISOTHIAZOLO[5,4-C]PYRROLO[3,2,1-IJ]QUINOLIN-4(5H)-YLIDEN]MALONONITRILE: This compound shares a similar core structure but may have different substituents, leading to variations in chemical and biological properties.
2-[2-ETHOXY-7,7-DIMETHYL-5-OXO-9-PHENYL-10-THIOXO-9,10-DIHYDRO-7H-ISOTHIAZOLO[5,4-C]PYRROLO[3,2,1-IJ]QUINOLIN-4(5H)-YLIDEN]MALONONITRILE: Another similar compound with slight modifications in the functional groups, which can affect its reactivity and applications.
The uniqueness of 2-[2-ETHOXY-7,7-DIMETHYL-5-OXO-9-PHENYL-10-THIOXO-9,10-DIHYDRO-7H-ISOTHIAZOLO[5,4-C]PYRROLO[3,2,1-IJ]QUINOLIN-4(5H)-YLIDEN]MALONONITRILE lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C25H18N4O2S2 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
2-(13-ethoxy-7,7-dimethyl-9-oxo-4-phenyl-3-sulfanylidene-5-thia-4,8-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraen-10-ylidene)propanedinitrile |
InChI |
InChI=1S/C25H18N4O2S2/c1-4-31-16-10-17-19(14(12-26)13-27)23(30)28-21(17)18(11-16)20-22(25(28,2)3)33-29(24(20)32)15-8-6-5-7-9-15/h5-11H,4H2,1-3H3 |
InChI Key |
CILVFZDZWFXMMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C3C(=C1)C(=C(C#N)C#N)C(=O)N3C(C4=C2C(=S)N(S4)C5=CC=CC=C5)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N'-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11032237.png)
![N~4~,1-diphenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11032250.png)
![N-[2,2,4-trimethyl-4-phenyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]imidodicarbonimidic diamide](/img/structure/B11032255.png)


![(1Z)-4,4-dimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-6-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11032266.png)
![3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B11032267.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4-methylphenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11032285.png)
![3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B11032288.png)

![2,2,4,6-tetramethyl-N'-[(1E)-4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,2-dihydroquinoline-8-carbohydrazide](/img/structure/B11032292.png)
![(4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile](/img/structure/B11032309.png)
